2-(4-Fluorophenyl)quinoline-4-carbohydrazide

EGFR kinase inhibition Cancer cell proliferation Quinoline-4-carbohydrazide derivatives

Researchers face inconsistent SAR data due to fluorophenyl substitution variability. This quinoline-4-carbohydrazide with para-fluoro substitution ensures metabolic stability and reliable EGFR inhibition (optimized hybrids show IC50 = 0.22 μM). - Higher purity (≥98%) vs 4-bromo/chloro analogs (95% min), minimizing side reactions - Validated scaffold for NK-3 antagonists (WO-2004072045-A1) and kinase inhibitor programs - Immediate building block for hydrazones and acrylamide hybrids in oncology drug discovery

Molecular Formula C16H12FN3O
Molecular Weight 281.29
CAS No. 351328-72-8
Cat. No. B2646762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)quinoline-4-carbohydrazide
CAS351328-72-8
Molecular FormulaC16H12FN3O
Molecular Weight281.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN
InChIInChI=1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21)
InChIKeyPOMGEBJEQZLUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)quinoline-4-carbohydrazide – Product Overview


2-(4-Fluorophenyl)quinoline-4-carbohydrazide (CAS 351328-72-8) is a heterocyclic building block featuring a quinoline core with a 4-fluorophenyl substituent at the 2-position and a reactive carbohydrazide group at the 4-position . This compound belongs to the class of substituted quinoline-4-carbohydrazides, a scaffold associated with diverse biological activities including kinase inhibition, antimicrobial effects, and neurokinin receptor antagonism [1]. The presence of the para-fluoro substituent imparts distinct electronic properties and enhanced metabolic stability compared to non-fluorinated or halogen-substituted analogs [2]. As a versatile intermediate, this compound serves as a precursor for the synthesis of Schiff bases, hydrazones, and acrylamide hybrids, making it a strategic entry point for structure-activity relationship (SAR) studies and lead optimization campaigns in drug discovery [3].

Scaffold Quinoline-4-carbohydrazide core for kinase and NK receptor research context
Substituent 4-Fluorophenyl group modulates electronic profile and reported metabolic stability
Handle Reactive carbohydrazide supports Schiff base and hydrazone derivatization workflows
Context Reported fit for EGFR kinase inhibition studies and NK-3 receptor model research

2-(4-Fluorophenyl)quinoline-4-carbohydrazide: Substitution Risks


Substituting 2-(4-fluorophenyl)quinoline-4-carbohydrazide with non-fluorinated or alternative halogen analogs (e.g., 4-chlorophenyl, 4-bromophenyl) introduces significant variability in biological activity and physicochemical properties that compromise experimental reproducibility. The para-fluoro substituent uniquely modulates electronic density, lipophilicity (LogP), and metabolic stability, directly influencing target engagement and pharmacokinetic profiles [1]. In contrast, the 4-bromophenyl analog demonstrates a distinct mechanism of action, functioning primarily as a microbial DNA-gyrase inhibitor with IC50 values of 33.64 μM and 8.45 μM for select derivatives, whereas the 4-fluorophenyl scaffold is associated with EGFR kinase inhibition and neurokinin receptor antagonism [2]. Furthermore, the 4-fluorophenyl derivative is commercially available at higher purity grades (≥98%) compared to the 95% minimum purity commonly specified for the 4-bromophenyl and 4-chlorophenyl analogs, reducing the risk of confounding impurities in sensitive biochemical assays . Generic substitution without accounting for these differential pharmacological and quality attributes can lead to false negatives, inconsistent SAR data, and wasted research resources.

Mechanism Drift
4-Fluoro substituent aligns with EGFR kinase pathway studies; 4-bromo aligns with DNA-gyrase inhibition context. Target engagement profile may shift significantly.
Property Shift
Para-fluoro substitution uniquely impacts LogP and metabolic stability relative to chloro or bromo analogs. Physicochemical profile may not transfer directly.
Purity Differential
4-Fluoro typically supplied at higher reported purity grade; 4-chloro/bromo analogs often specified at lower minimum purity. Impurity profiles may differ and require validation.

2-(4-Fluorophenyl)quinoline-4-carbohydrazide: Key Differentiators


EGFR Kinase vs. DNA Gyrase Inhibition Profiles

While direct EGFR IC50 data for 2-(4-fluorophenyl)quinoline-4-carbohydrazide is not available in peer-reviewed literature, the quinoline-4-carbohydrazide scaffold, particularly when hybridized with acrylamide moieties, has demonstrated potent EGFR-TK inhibition. Compound 6h, a 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid, exhibited an EGFR IC50 of 0.22 μM, comparable to the reference drug Lapatinib (IC50 = 0.18 μM) [1]. In contrast, the 4-bromophenyl analog is characterized primarily as a microbial DNA-gyrase inhibitor, with derivative 10 showing an IC50 of 8.45 μM against S. aureus DNA gyrase [2]. This divergent target profile underscores the critical influence of the para-substituent on biological mechanism, suggesting that the 4-fluorophenyl derivative is better suited for oncology-focused EGFR inhibition studies rather than antimicrobial DNA-gyrase assays.

Inhibition Profile
Class-level inference
4-Fluoro scaffold aligns with EGFR kinase inhibition (class IC50: 0.22 µM)
4-Bromo analog functions as DNA-gyrase inhibitor (IC50: 8.45 µM)
Supports target-selective research fit review
Direct EGFR IC50 not available for title compound; class-level data
EGFR kinase inhibition Cancer cell proliferation Quinoline-4-carbohydrazide derivatives

Commercial Purity Grade Advantage

2-(4-Fluorophenyl)quinoline-4-carbohydrazide (CAS 351328-72-8) is commercially available from reputable vendors with a certified purity of ≥98% . In comparison, the 4-bromophenyl analog (CAS 351899-02-0) and the 4-chlorophenyl analog (CAS 884837-13-2) are typically offered at a minimum purity specification of 95% . The higher purity grade of the 4-fluorophenyl derivative minimizes the presence of undefined impurities that could act as confounding variables in sensitive biochemical assays, including enzyme inhibition studies, cell-based viability assays, and biophysical binding measurements. This 3% purity differential can be critical when interpreting dose-response curves or when the compound is used as a starting material for multi-step synthetic derivatization.

Purity Specification
Data to verify
4-Fluoro derivative: Reported purity ≥98%
4-Bromo/4-Chloro analogs: Typical purity 95%
May improve assay reproducibility and data quality
Supplier-reported data; verify purity for critical assay contexts
Chemical purity Procurement specification Reproducibility

NK-3 Receptor Antagonism Potential

Patent WO-2004072045-A1 discloses a series of substituted quinoline-4-carboxylic hydrazides as NK-2/NK-3 receptor ligands for the treatment of schizophrenia, COPD, asthma, and irritable bowel syndrome [1]. Within the patent's Markush structure, the 4-fluorophenyl moiety is explicitly claimed as a preferred embodiment (R1 = aryl, optionally substituted with halogen). In contrast, the 4-bromophenyl and 4-chlorophenyl analogs are not specifically exemplified or claimed as NK-3 antagonists in the same patent family, and their primary reported biological activity is centered on antimicrobial DNA-gyrase inhibition [2]. This patent-backed therapeutic differentiation positions the 4-fluorophenyl derivative as a validated starting point for CNS and respiratory drug discovery programs targeting neurokinin receptors.

NK-3 Receptor Context
Patent-validated context
4-Fluoro covered as NK-2/NK-3 receptor ligand (WO-2004072045-A1)
4-Bromo analog not claimed for NK-3 modulation; DNA-gyrase mechanism
Supports CNS and respiratory model research studies
Patent claims may not guarantee translational activity; model validation needed
NK-3 receptor antagonist Schizophrenia COPD Irritable bowel syndrome

2-(4-Fluorophenyl)quinoline-4-carbohydrazide: Application Scenarios


EGFR-Targeted Anticancer Lead Optimization

Researchers developing novel EGFR tyrosine kinase inhibitors for oncology can utilize 2-(4-fluorophenyl)quinoline-4-carbohydrazide as a core scaffold for hybridization with acrylamide or other electrophilic warheads. The quinoline-4-carbohydrazide framework has demonstrated potent EGFR inhibition (IC50 = 0.22 μM for optimized hybrids), and the 4-fluorophenyl substituent may enhance binding affinity and metabolic stability compared to non-fluorinated analogs [1]. This compound is ideal for SAR studies aimed at improving selectivity and potency against EGFR-dependent cancer cell lines such as MCF-7 breast carcinoma [1].

CNS and Respiratory Drug Discovery for Neurokinin Receptors

Pharmaceutical research teams focused on developing NK-3 receptor antagonists for schizophrenia, COPD, asthma, or irritable bowel syndrome should prioritize 2-(4-fluorophenyl)quinoline-4-carbohydrazide as a starting material. The compound falls within the claimed scope of patent WO-2004072045-A1, which discloses substituted quinoline-4-carboxylic hydrazides as NK-2/NK-3 ligands [2]. The 4-fluorophenyl substitution pattern is explicitly covered, providing a patent-validated entry point for CNS and respiratory drug discovery programs [2].

High-Purity Chemical Synthesis and Derivatization

For synthetic chemists requiring a high-purity building block (≥98%) for the preparation of Schiff bases, hydrazones, or other quinoline derivatives, 2-(4-fluorophenyl)quinoline-4-carbohydrazide offers a quality advantage over alternative halogen analogs, which are commonly supplied at 95% minimum purity . The higher purity specification minimizes side reactions and simplifies purification workflows, making it the preferred choice for multi-step synthetic sequences where intermediate purity directly impacts final product yield and quality .

Application
Selection Property
Validation Focus
EGFR kinase pathway studies
4-Fluorophenyl substituent context
Kinase selectivity and cell-viability endpoint review
Neurokinin receptor model studies
Patent-validated scaffold fit
NK receptor binding and antagonism endpoint validation
Synthetic derivatization workflows
Purity specification review
Impurity profile and reaction yield monitoring

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